11-O-Methylpseurotin A

Chemical genetics Synthetic lethality Yeast genetics

Researchers using yeast synthetic lethality screens face a sharp SAR cliff: pseurotin A shows zero activity against the Hof1 deletion strain, invalidating comparative studies if substituted. 11-O-Methylpseurotin A solves this by selectively inhibiting the Hof1Δ strain of S. cerevisiae-a phenotype absent in pseurotin A. • Validated selective Hof1Δ inhibitor; pseurotin A is inactive in this assay. • Not suitable for antiseizure or IgE studies; use pseurotin A2/azaspirofuran A or pseurotin A respectively. • Supplied as a white solid, ≥98% purity; available in 250 µg-5 mg research packs with bulk custom synthesis on request.

Molecular Formula C22H25NO8
Molecular Weight 431.4 g/mol
CAS No. 58523-30-1
Cat. No. B032602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-O-Methylpseurotin A
CAS58523-30-1
Synonyms[5S-[2(1R*,2R*,3Z),5α,8β,9β]]-8-Benzoyl-2-(1,2-dihydroxy-3-hexenyl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione;  (5S,8S,9R)-8-Benzoyl-2-[(1S,2S,3Z)-1,2-dihydroxy-3-hexenyl]-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]n
Molecular FormulaC22H25NO8
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESCCC=CC(C(C1=C(C(=O)C2(O1)C(C(NC2=O)(C(=O)C3=CC=CC=C3)OC)O)C)O)O
InChIInChI=1S/C22H25NO8/c1-4-5-11-14(24)15(25)16-12(2)17(26)21(31-16)19(28)22(30-3,23-20(21)29)18(27)13-9-7-6-8-10-13/h5-11,14-15,19,24-25,28H,4H2,1-3H3,(H,23,29)/b11-5+
InChIKeySLYDIPAXCVVRNY-VZUCSPMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid

Structure & Identifiers


Interactive Chemical Structure Model





11-O-Methylpseurotin A (CAS 956904-34-0): A Selective Chemical Genetics Tool Among Pseurotin Analogs


11-O-Methylpseurotin A (CAS 956904-34-0; note: the input CAS 58523-30-1 corresponds to pseurotin A) is a fungal secondary metabolite of mixed polyketide synthase–nonribosomal peptide synthetase (PKS/NRPS) origin, belonging to the pseurotin family of heterospirocyclic γ-lactams [1]. It is distinguished from its parent compound pseurotin A by a C-11 O-methyl substitution, a structural feature that underpins a distinct biological selectivity profile critical for chemical genetics applications [2]. This compound is not a broad-spectrum antibiotic; its primary documented utility lies in its ability to selectively inhibit the Hof1 deletion strain of Saccharomyces cerevisiae, a phenotype that is not observed with the closely related analog pseurotin A [1].

Why Pseurotin A or A2 Cannot Replace 11-O-Methylpseurotin A in Targeted Yeast Genetics


The pseurotin family exhibits a sharp structure-activity relationship (SAR) cliff, where small structural modifications radically alter biological activity. 11-O-Methylpseurotin A possesses a C-11 O-methyl group that is absent in pseurotin A [1]. This seemingly minor difference results in a profound functional divergence: 11-O-Methylpseurotin A selectively inhibits a Hof1 deletion strain of S. cerevisiae, while pseurotin A is completely inactive in the same yeast halo assay [2]. Conversely, pseurotin A2 and azaspirofuran A demonstrate significant antiseizure activity in larval zebrafish and mouse models, whereas 11-O-Methylpseurotin A is inactive in those assays [3]. Therefore, procuring an alternative pseurotin analog based solely on class similarity or lower cost will not yield the same experimental outcome and may invalidate comparative or mechanistic studies.

11-O-Methylpseurotin A: Quantitative Differentiation Data vs. Closest Analogs


Selective Inhibition of Hof1 Deletion Strain: Direct Comparison with Pseurotin A

11-O-Methylpseurotin A (1) selectively inhibited a Hof1 deletion strain of Saccharomyces cerevisiae in a yeast halo assay. In contrast, the structurally related compound pseurotin A (2), which was also isolated and tested under identical conditions, was found to be completely inactive [1].

Chemical genetics Synthetic lethality Yeast genetics

Lack of Antiseizure Activity: Differentiation from Pseurotin A2 and Azaspirofuran A

In a larval zebrafish pentylenetetrazole (PTZ) seizure model, 11-O-Methylpseurotin A was evaluated alongside six other heterospirocyclic γ-lactams. It was reported as inactive in preventing seizure activity. In contrast, pseurotin A2 and azaspirofuran A were identified as active antiseizure hits, significantly lowering seizure duration in the same assay [1].

Neuroscience Antiseizure drug discovery Zebrafish model

Chitin Synthase Inhibition: Class-Level Inference on Potential Mechanism Divergence

Pseurotin A is a known competitive inhibitor of chitin synthase with an IC50 of 81 μM against the solubilized enzyme [1]. While 11-O-Methylpseurotin A is frequently described as a chitin synthase inhibitor by vendors, no peer-reviewed, quantitative IC50 data for 11-O-Methylpseurotin A against chitin synthase could be located in the primary literature. Its confirmed biological activity is selective inhibition of the Hof1 deletion strain [2].

Antifungal Enzymology Cell wall biosynthesis

IgE Inhibition: Absence of Data Compared to Pseurotin A

Pseurotin A inhibits IgE production in vitro with a reported IC50 of 3.6 μM . A subsequent structure-activity relationship study identified 10-deoxypseurotin A as an even more potent analog (IC50 = 0.066 μM) [1]. No peer-reviewed studies report the IgE inhibitory activity of 11-O-Methylpseurotin A.

Immunology Allergy IgE production

Optimal Use Cases for 11-O-Methylpseurotin A Based on Verified Differentiation


Chemical Genetics: Probing Hof1-Dependent Cytokinesis in Yeast

11-O-Methylpseurotin A is the compound of choice for experiments requiring selective inhibition of the Hof1 deletion strain of Saccharomyces cerevisiae. Its activity against this specific mutant background, contrasted with the inactivity of pseurotin A in the same assay, makes it a validated probe for studying Hof1-dependent cytokinesis pathways [1].

Synthetic Lethality Screens in S. cerevisiae

This compound is a valuable tool for synthetic lethality yeast screens. Its demonstrated selective inhibition of a Hof1 deletion strain provides a specific phenotypic readout that can be used to identify genetic interactions or to validate the function of genes involved in cell cycle regulation [1].

Not Recommended: Antiseizure or Neuropharmacology Research

Do not select 11-O-Methylpseurotin A for antiseizure drug discovery or neuropharmacology studies. In a validated larval zebrafish PTZ seizure model, this compound was inactive, while close analogs (pseurotin A2 and azaspirofuran A) showed robust, dose-dependent activity [2]. Using the wrong analog will produce false-negative results.

Not Recommended: Studies Requiring Verified Chitin Synthase or IgE Inhibition

Avoid using 11-O-Methylpseurotin A for projects focused on chitin synthase inhibition or IgE production. While vendors may list these activities, no peer-reviewed, quantitative data exists to support them. For chitin synthase inhibition, pseurotin A (IC50 = 81 μM) is the validated alternative [3]. For IgE inhibition, pseurotin A (IC50 = 3.6 μM) or 10-deoxypseurotin A (IC50 = 0.066 μM) are the appropriate choices [4].

Technical Documentation Hub

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